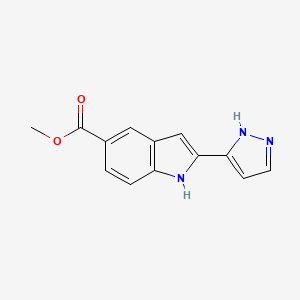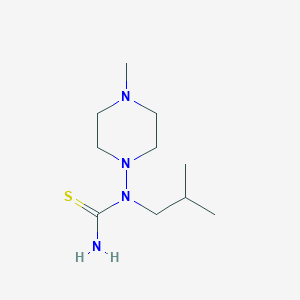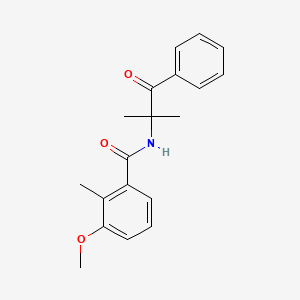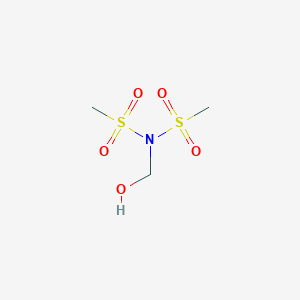![molecular formula C23H19N3O B14223853 N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine CAS No. 824935-72-0](/img/structure/B14223853.png)
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indoloquinoline core fused with a methoxyphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzaldehyde with a suitable methoxyphenyl derivative under acidic or basic conditions, followed by cyclization to form the indoloquinoline core
Industrial Production Methods
Industrial production of this compound may utilize green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed. These methods not only improve the efficiency of the synthesis but also align with sustainable chemical practices .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted indoloquinolines, and reduced amine derivatives .
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors and materials science
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA synthesis and cell division. Additionally, it can generate reactive oxygen species, causing oxidative stress and cell death. These mechanisms make it a potent anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler analog with a broad range of biological activities.
Indole: Another heterocyclic compound with significant pharmacological properties.
Benzothiazole: Known for its anticancer and antimicrobial activities.
Uniqueness
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine stands out due to its unique combination of an indoloquinoline core with a methoxyphenyl group, which enhances its chemical reactivity and biological activity. This structural uniqueness allows for diverse applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
824935-72-0 |
|---|---|
Formule moléculaire |
C23H19N3O |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine |
InChI |
InChI=1S/C23H19N3O/c1-26-20-10-6-4-8-18(20)22(24-15-11-13-16(27-2)14-12-15)21-17-7-3-5-9-19(17)25-23(21)26/h3-14,25H,1-2H3 |
Clé InChI |
KSPPVPIKRCJVMW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC)C4=C1NC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)


![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)


![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)

